N,N-dibutyl-N'-(2,4-difluorophenyl)urea
Description
N,N-Dibutyl-N'-(2,4-difluorophenyl)urea is a urea derivative characterized by two butyl groups attached to the nitrogen atoms of the urea core and a 2,4-difluorophenyl group on the third nitrogen. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky dibutyl substituents and electronic effects from the fluorine atoms.
Properties
IUPAC Name |
1,1-dibutyl-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O/c1-3-5-9-19(10-6-4-2)15(20)18-14-8-7-12(16)11-13(14)17/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLXMXVUZXZBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-N’-(2,4-difluorophenyl)urea typically involves the reaction of 2,4-difluoroaniline with dibutylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-dibutyl-N’-(2,4-difluorophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-N’-(2,4-difluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives
Scientific Research Applications
N,N-dibutyl-N’-(2,4-difluorophenyl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-dibutyl-N’-(2,4-difluorophenyl)urea exerts its effects depends on its interactions with molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, which are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Similar Urea Derivatives
Structural and Functional Comparisons
The table below summarizes key structural features, molecular weights, and applications of N,N-dibutyl-N'-(2,4-difluorophenyl)urea and analogous compounds:
*Calculated molecular weight based on formula C₁₅H₂₀F₂N₂O.
Key Findings from Comparative Studies
Substituent Effects on Physicochemical Properties
- Lipophilicity : The dibutyl groups in the target compound significantly enhance lipophilicity compared to dimethyl (fluometuron) or unsubstituted ureas (e.g., (2,4-difluorophenyl)urea). This property may improve membrane permeability but reduce aqueous solubility, impacting bioavailability .
- Electronic Effects: Fluorine atoms on the aryl ring (target compound) introduce electron-withdrawing effects, stabilizing the urea moiety against hydrolysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
